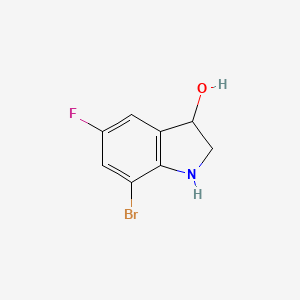
Suc-val-pro-phe-sbzl
Vue d'ensemble
Description
Suc-Val-Pro-Phe-SBzl (succinyl-valine-proline-phenylalanine thiobenzyl ester) is an inhibitor of CatG enzymes . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of this compound is 567.70 . Its molecular formula is C30H37N3O6S . The molecule contains a total of 79 bonds, including 42 non-H bonds, 17 multiple bonds, 14 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 567.70 and a molecular formula of C30H37N3O6S . It contains a total of 79 bonds, including 42 non-H bonds, 17 multiple bonds, 14 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Applications De Recherche Scientifique
Cinétique enzymatique et études d'inhibition
Suc-VPF-SBzl est un substrat précieux en enzymologie, en particulier pour étudier la cinétique et l'inhibition des protéases comme la chymotrypsine, la cathepsine G et les protéases des mastocytes . Sa sensibilité élevée par rapport aux substrats traditionnels de p-nitroanilide permet des mesures plus précises de l'activité enzymatique, avec des valeurs de kcat/Km allant de 0,5 à 8,3 · 10⁶ M⁻¹s⁻¹ . Cela en fait un excellent choix pour des études mécanistiques détaillées et le développement d'inhibiteurs enzymatiques.
Recherche pharmacologique
En pharmacologie, Suc-VPF-SBzl sert d'inhibiteur des enzymes CatG, avec des valeurs d'IC50 comprises entre 111-225 mM . Cette propriété est exploitée pour explorer le potentiel thérapeutique des inhibiteurs de CatG dans le traitement des maladies où ces enzymes jouent un rôle essentiel, telles que les affections inflammatoires et certains types de cancer.
Essais biochimiques
Suc-VPF-SBzl est utilisé dans les essais biochimiques pour mesurer l'activité de diverses protéases. Il est particulièrement reconnu pour son utilisation dans les essais continus de métalloprotéinases matricielles, qui sont importantes dans le remodelage tissulaire et la métastase du cancer . La sensibilité du composé améliore la détection de changements subtils dans l'activité des protéases, ce qui est crucial pour comprendre les rôles des enzymes dans les processus physiologiques et pathologiques.
Applications en biologie moléculaire
En biologie moléculaire, le profil d'inhibition de Suc-VPF-SBzl contre les enzymes CatG aide à disséquer les rôles de ces enzymes dans les processus cellulaires . En inhibant l'activité de CatG, les chercheurs peuvent étudier les effets en aval sur les voies de signalisation, l'expression génique et les fonctions cellulaires, fournissant des informations sur les mécanismes moléculaires de la maladie.
Recherche clinique
Le rôle de Suc-VPF-SBzl dans la recherche clinique est lié à ses applications biochimiques. Son utilisation dans les essais aide à identifier les biomarqueurs potentiels des maladies où les protéases sont impliquées. Cela peut conduire au développement d'outils de diagnostic et de thérapies ciblées, en particulier en oncologie et en immunologie .
Applications biotechnologiques
En biotechnologie, Suc-VPF-SBzl est utilisé dans le développement d'essais sensibles pour les enzymes industrielles. Sa haute réactivité permet d'optimiser les conditions dans des processus tels que la synthèse peptidique et la production de produits pharmaceutiques . De plus, il peut être utilisé pour cribler de nouvelles protéases avec des applications industrielles.
Mécanisme D'action
Target of Action
Suc-Val-Pro-Phe-SBzl primarily targets the CatG enzyme . CatG, or Cathepsin G, is a protease enzyme that plays a crucial role in immune response and inflammation.
Mode of Action
This compound acts as an inhibitor of the CatG enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes it is involved in.
Analyse Biochimique
Biochemical Properties
Suc-val-pro-phe-sbzl plays a crucial role in biochemical reactions as an inhibitor of cathepsin G. Cathepsin G is a serine protease enzyme found in neutrophils and other immune cells, where it participates in the degradation of extracellular matrix proteins and the processing of bioactive peptides. This compound inhibits cathepsin G by binding to its active site, thereby preventing the enzyme from cleaving its natural substrates. This inhibition is characterized by an IC50 value ranging from 111 to 225 mM . The compound’s interaction with cathepsin G is highly specific, making it an effective tool for studying the enzyme’s activity and regulation.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting cathepsin G, the compound can modulate immune cell function, particularly in neutrophils. This inhibition can lead to reduced degradation of extracellular matrix proteins, affecting processes such as tissue remodeling and inflammation. Additionally, this compound can influence cell signaling pathways by altering the availability of bioactive peptides processed by cathepsin G. These changes can impact gene expression and cellular metabolism, highlighting the compound’s potential therapeutic applications in inflammatory and immune-related disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of cathepsin G. The compound’s thiobenzyl ester group interacts with the serine residue in the enzyme’s active site, forming a covalent bond that inhibits the enzyme’s catalytic activity. This interaction prevents cathepsin G from cleaving its natural substrates, thereby reducing its proteolytic activity. The inhibition of cathepsin G by this compound can also lead to changes in gene expression, as the enzyme is involved in the processing of bioactive peptides that regulate various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C as a powder and at -80°C in solution . Prolonged exposure to light and moisture can lead to degradation, reducing its effectiveness as an enzyme inhibitor. In in vitro and in vivo studies, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Researchers must carefully control these factors to ensure consistent and reliable results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound effectively inhibits cathepsin G without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including potential off-target interactions with other proteases and enzymes. Researchers must carefully determine the optimal dosage to achieve the desired inhibitory effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. The compound interacts with cathepsin G, a key enzyme in the degradation of extracellular matrix proteins and the processing of bioactive peptides. By inhibiting cathepsin G, this compound can alter metabolic flux and metabolite levels, affecting various physiological processes. The compound’s interaction with cathepsin G is highly specific, making it a valuable tool for studying the enzyme’s role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s thiobenzyl ester group allows it to interact with specific transporters, facilitating its uptake into cells. Once inside the cell, this compound can accumulate in specific compartments, such as lysosomes, where cathepsin G is localized. This targeted distribution enhances the compound’s effectiveness as an enzyme inhibitor .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting lysosomes where cathepsin G is active. The compound’s structure includes targeting signals that direct it to these compartments, ensuring its interaction with the enzyme. Additionally, post-translational modifications of this compound can influence its localization and activity, further enhancing its specificity and effectiveness as an enzyme inhibitor .
Propriétés
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6S/c1-20(2)27(32-25(34)15-16-26(35)36)29(38)33-17-9-14-24(33)28(37)31-23(18-21-10-5-3-6-11-21)30(39)40-19-22-12-7-4-8-13-22/h3-8,10-13,20,23-24,27H,9,14-19H2,1-2H3,(H,31,37)(H,32,34)(H,35,36)/t23-,24-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZGVIFRVJQGE-DPZBCOQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Suc-Val-Pro-Phe-SBzl is a highly reactive thiobenzyl ester substrate for chymotrypsin-like enzymes. The research found that it was significantly more reactive with these enzymes than the corresponding 4-nitroanilide substrate (Suc-Val-Pro-Phe-NA). Specifically, this compound was found to be 6-171-fold more reactive than Suc-Val-Pro-Phe-NA when tested with rat mast cell protease I and II, human and dog skin chymases. [] This enhanced reactivity makes it a valuable tool for studying the kinetics and inhibition of these enzymes. By using a highly reactive substrate, researchers can obtain more sensitive and accurate measurements of enzyme activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
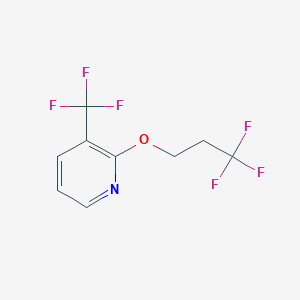
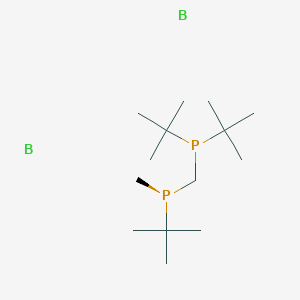

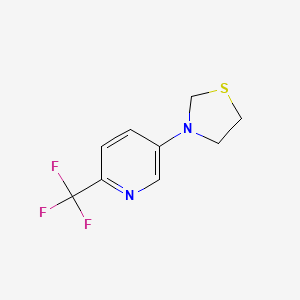

![[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B1445873.png)
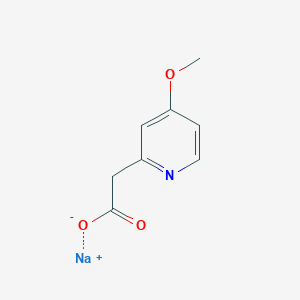


![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)


